N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C24H24N4O4/c1-31-15-14-27-13-12-19-21(4-3-5-22(19)27)25-23(29)16-28-24(30)11-10-20(26-28)17-6-8-18(32-2)9-7-17/h3-13H,14-16H2,1-2H3,(H,25,29) |
InChI Key |
AGKJCTGBCFIXIE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine with β-Keto Esters
The 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl fragment is synthesized via cyclocondensation. A representative method involves:
-
Reacting 3-(4-methoxybenzylidene)-4-oxopentanoic acid (0.05 mol) with hydrazine hydrate (0.1 mol) in ethanol under reflux for 2 hours.
-
Isolating the intermediate pyridazin-3(2H)-one via recrystallization (acetone, 79% yield).
Mechanism :
Alkylation of the Pyridazinone Intermediate
The pyridazinone is alkylated at the N1 position using ethyl bromoacetate:
-
Combining the pyridazinone (0.05 mol) with potassium carbonate (0.1 mol), tetrabutylammonium bromide (0.01 mol), and ethyl bromoacetate (0.1 mol) in dimethylformamide (DMF) at room temperature for 24 hours.
-
Isolating the product (2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid ethyl ester) in 79% yield.
Optimization :
-
Solvent : DMF enhances nucleophilicity of the pyridazinone nitrogen.
-
Catalyst : Tetrabutylammonium bromide facilitates phase transfer.
Functionalization of the Indole Moiety
N-Alkylation of Indole
The 1-(2-methoxyethyl)-1H-indol-4-yl group is synthesized via N-alkylation:
-
Treating indole (20 mmol) with 2-bromoethyl methyl ether (24 mmol) in tetrahydrofuran (THF) at 50°C for 30 minutes.
-
Purifying the product (1-(2-methoxyethyl)-1H-indol-4-amine) via flash chromatography (77% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 30 minutes |
| Temperature | 50°C |
| Yield | 77% |
Friedel-Crafts Acylation (Alternative Route)
For substituted indoles, a Friedel-Crafts approach is employed:
-
Reacting indole with methyl chlorooxoacetate in the presence of AlCl₃ to form 3-glyoxylate esters.
-
Converting esters to amides using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
Amide Bond Formation
Activation of the Carboxylic Acid
The acetic acid derivative (from pyridazinone alkylation) is activated for amide coupling:
Coupling with the Indole Amine
-
Adding 1-(2-methoxyethyl)-1H-indol-4-amine (0.05 mol) to the activated acid in DMF at 0–5°C.
-
Stirring for 12 hours at room temperature and isolating the product via column chromatography (silica gel, ethyl acetate/hexane).
Yield Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Ester Hydrolysis | 85% | 95% |
| Amide Coupling | 68% | 98% |
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
NMR (400 MHz, DMSO-d6) :
δ 7.55 (d, 1H, indole H), 7.46 (dd, 1H, pyridazinone H), 4.19 (q, 2H, -OCH₂CH₃), 3.79 (s, 3H, -OCH₃).
Comparative Analysis of Methods
| Method Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridazinone Synthesis | Hydrazine hydrate, ethanol | 79 | |
| Indole Alkylation | 2-Bromoethyl methyl ether, THF | 77 | |
| Amide Coupling | HATU, DIPEA, DMF | 68 |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with varying functional groups.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Indole Core
Key Findings :
Substituent Variations on the Pyridazinone/Phenyl Ring
Key Findings :
Heterocyclic Variations in the Acetamide Side Chain
Key Findings :
- Pyridazinone (main compound) vs. thiazole (): Thiazole’s sulfur atom may influence redox properties, while pyridazinone’s carbonyl aids H-bonding .
- Pyrazole derivatives () offer dual hydrogen-bonding sites but lack the pyridazinone’s rigidity .
Molecular Weight and Drug-Likeness
Key Findings :
- The main compound’s estimated molecular weight (~430) aligns with typical drug-like molecules but may approach the upper limit for optimal bioavailability.
- Lower molecular weight analogs (e.g., ) might exhibit improved permeability but reduced target affinity .
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the synthesis, biological evaluations, mechanisms of action, and therapeutic potentials of this compound.
Chemical Structure and Properties
The compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O5 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
| Canonical SMILES | CC1=NN=C(O1)C2=C(C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC)OC |
Synthesis
The synthesis of this compound involves multiple steps, starting with the preparation of indole and oxadiazole intermediates. The indole can be synthesized through Fischer indole synthesis, while the oxadiazole is prepared via cyclization reactions. The final product is obtained through etherification followed by acylation processes.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds have shown significant antiproliferative effects in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. These compounds demonstrated IC50 values of 52 nM and 74 nM, respectively, indicating potent activity against these cancer types .
The proposed mechanism of action for this compound involves its interaction with tubulin, leading to disrupted microtubule dynamics and ultimately inducing apoptosis in cancer cells. Immunofluorescence studies have indicated that compounds similar to this one can induce multinucleation in MCF-7 cells, a hallmark of mitotic catastrophe .
Case Studies
- Study on Indole Derivatives : A study investigated various indole derivatives similar to our compound and found that they exhibited significant anti-tumor activity through tubulin polymerization inhibition. These findings suggest that the structural features of indoles are critical for their biological efficacy .
- Pyridazin Derivatives : Another research focused on pyridazin derivatives showed that modifications could enhance their anticancer properties. The incorporation of methoxyphenyl groups was noted to improve selectivity towards cancer cells while sparing non-tumorigenic cells .
Research Findings
The biological evaluations conducted on related compounds have provided insights into their pharmacological profiles:
| Compound Type | Activity | IC50 Values (nM) |
|---|---|---|
| Indole Derivatives | Antiproliferative | 52 (MCF-7), 74 (MDA-MB-231) |
| Pyridazin Derivatives | Tubulin inhibition | Not specified |
Q & A
Q. What are the standard synthetic routes for preparing N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with carbonyl compounds (e.g., diketones or keto-esters) under acidic conditions (HCl or H₂SO₄) .
- Step 2 : Alkylation of the indole moiety using 2-methoxyethyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3 : Acetylation via coupling of the pyridazinone and indole intermediates using activating agents like EDCI/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are critical for achieving >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 4-methoxyphenyl and indole) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ for C₂₅H₂₅N₃O₄⁺: 432.1918) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Predicted ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity. Adjust solubility using DMSO for in vitro assays .
- Stability : Perform accelerated degradation studies under varied pH (1–10) and temperature (4–40°C). Monitor via HPLC; methoxy groups enhance oxidative stability compared to hydroxyl analogs .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action against phosphodiesterase 4 (PDE4)?
- Methodological Answer :
- Enzyme Assays : Use recombinant PDE4B/C isoforms with cAMP as substrate. Measure IC₅₀ via fluorescence polarization (FP) or radioisotopic assays .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to identify binding interactions with PDE4’s catalytic pocket (e.g., H-bonds with pyridazinone oxygen) .
- Mutagenesis : Validate key residues (e.g., Gln⁴⁴³ in PDE4B) via site-directed mutagenesis and assess activity loss .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer :
- Modify Substituents :
- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-CF₃) to enhance target affinity .
- Vary the indole’s 2-methoxyethyl chain to improve metabolic stability (e.g., cyclopropylmethyl) .
- In Vitro Screening : Test derivatives in PDE4 inhibition assays and correlate results with computed descriptors (e.g., polar surface area, cLogP) .
Q. What in vivo models are appropriate for evaluating its anti-inflammatory efficacy?
- Methodological Answer :
- Murine LPS-Induced Inflammation : Administer compound (10–50 mg/kg, oral) and measure TNF-α/IL-6 levels via ELISA .
- Collagen-Induced Arthritis (CIA) : Assess joint swelling reduction and histopathological scoring .
- Pharmacokinetics : Conduct LC-MS/MS plasma analysis to determine bioavailability and half-life .
Q. How can researchers resolve contradictions in reported biological activities (e.g., PDE4 vs. HDAC inhibition)?
- Methodological Answer :
- Target Deconvolution : Use chemoproteomics (activity-based protein profiling) to identify off-target interactions .
- Selectivity Panels : Screen against related enzymes (e.g., PDE3, HDAC1–11) to confirm specificity .
- Gene Knockdown : Apply siRNA silencing of PDE4/HDACs in cellular models to isolate primary targets .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent substrate concentrations (e.g., 1 µM cAMP), enzyme sources, and buffer pH .
- Control for Purity : Re-test batches with HPLC-verified purity >98% to exclude impurity-driven artifacts .
- Inter-lab Validation : Collaborate with independent labs using blinded samples .
Experimental Design Considerations
Q. What controls are essential in cytotoxicity assays for this compound?
- Methodological Answer :
- Vehicle Controls : DMSO (≤0.1%) to rule out solvent effects .
- Positive Controls : Staurosporine (apoptosis inducer) and dexamethasone (anti-inflammatory) .
- Cell Viability Metrics : Combine MTT, ATP-Glo, and live/dead staining for robustness .
Methodological Optimization
Q. How to improve synthetic yield of the pyridazinone core?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and increase yield (85% vs. 60%) via controlled dielectric heating .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
